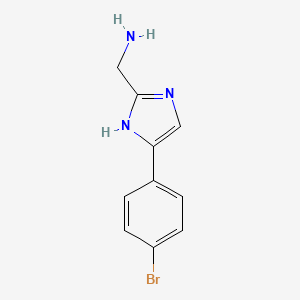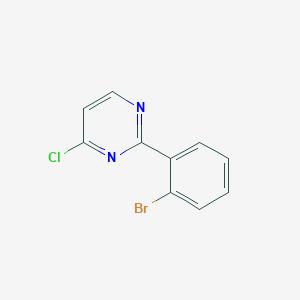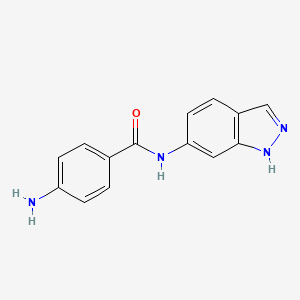
4-amino-N-(1H-indazol-6-yl)benzamide
Overview
Description
Scientific Research Applications
Application
“4-amino-N-(1H-indazol-6-yl)benzamide” is a derivative of indazole, which has been studied for its potential as an anticancer agent . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities .
Method of Application
In one study, a series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bioactivities . The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .
Results
One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . In cell-cycle studies, the suppressive activity of this compound in HCT116 cells was related to the G2/M cell cycle arrest .
Synthesis of Indazoles
Application
Indazole-containing derivatives are important in the synthesis of heterocyclic compounds . They are used in the synthesis of 1H- and 2H-indazoles .
Method of Application
The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results
This method provides a brief outline of optimized synthetic schemes with relevant examples .
Antimicrobial Agents
Application
Some derivatives of indazole have shown significant activity against E. coli, S. aureus, and B. subtillis .
Method of Application
In one study, a series of indazole derivatives were synthesized and tested for their antimicrobial activity .
Results
Particularly, compound 2a, 2h, and 2j showed significant activity against E. coli. Compound 2j exhibited marked activity also against S. aureus and B. subtillis .
Inhibitors of Kinases
Application
Some indazole derivatives have been found to inhibit kinases such as CHK1, CHK2, and SGK, which play a role in the treatment of diseases induced by these kinases, such as cancer .
Method of Application
In one study, a series of indazole derivatives were synthesized and tested for their inhibitory activity against these kinases .
Results
The specific results of this study were not provided in the source, but the inhibition of these kinases could potentially lead to therapeutic benefits in the treatment of cancer .
Anti-Inflammatory Agents
Application
Some indazole derivatives have shown significant anti-inflammatory activity .
Method of Application
In one study, a series of indazole derivatives were synthesized and tested for their anti-inflammatory activity .
Results
Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
FGFR1 Inhibitors
Application
Some indazole derivatives have been found to inhibit FGFR1, a receptor tyrosine kinase that is implicated in several types of cancer .
Method of Application
In one study, a series of indazole derivatives were synthesized and tested for their inhibitory activity against FGFR1 .
Results
According to the obtained structure-activity relationship, the authors further designed and synthesized a new series of derivatives. 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102) exhibited the most potent FGFR1 inhibitory activity in the enzymatic assay (IC 50 = 30.2 ± 1.9 nM) .
properties
IUPAC Name |
4-amino-N-(1H-indazol-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOQERNDRIBCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1H-indazol-6-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



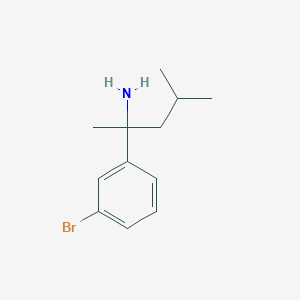
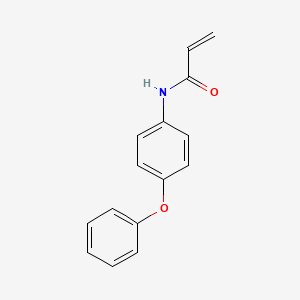
methyl})amine](/img/structure/B1518538.png)
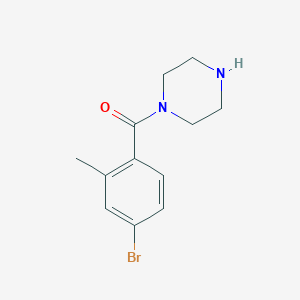
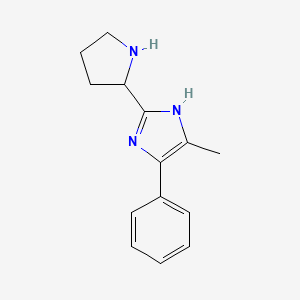
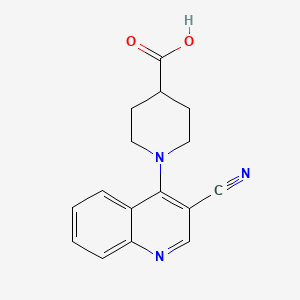
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
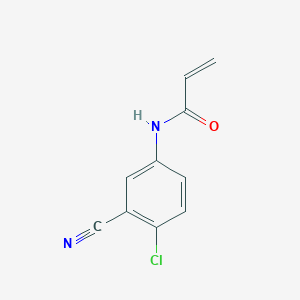
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)
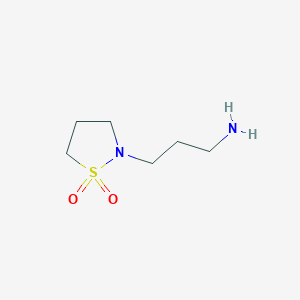
![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
